N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline
Description
N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline (CAS: 1513374-36-1) is an aromatic amine derivative featuring a methyl group on the aniline nitrogen and a tetrazole ring at the ortho position. The tetrazole group, a five-membered aromatic heterocycle with four nitrogen atoms, confers unique electronic and steric properties.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-(2H-tetrazol-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-9-7-5-3-2-4-6(7)8-10-12-13-11-8/h2-5,9H,1H3,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYFYIGOHJVYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the reaction of aniline derivatives with azide compounds under specific conditions. One common method involves the use of sodium azide and a suitable catalyst to facilitate the cycloaddition reaction, forming the tetrazole ring . The reaction is usually carried out in solvents like methanol or acetonitrile at room temperature .
Industrial Production Methods: Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact . The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in solvents like dichloromethane.
Major Products: The major products formed from these reactions include oxidized tetrazole derivatives, reduced amines, and substituted tetrazoles with various functional groups .
Scientific Research Applications
Chemistry: In chemistry, N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of stable metallic complexes and molecular compounds .
Biology and Medicine: Tetrazole derivatives, including this compound, have shown potential in medicinal chemistry as antimicrobial and anti-inflammatory agents . They are also explored for their potential use in drug delivery systems due to their ability to form stable complexes with various drugs .
Industry: In the industrial sector, tetrazole derivatives are used in the development of energetic materials and propellants due to their high nitrogen content and energy density . They are also employed in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with molecular targets through its tetrazole ring. The nitrogen atoms in the tetrazole ring can form hydrogen bonds and coordinate with metal ions, leading to the formation of stable complexes . These interactions can modulate the activity of enzymes and receptors, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Substituent Variations on the Aniline Ring
Positional Isomers of Tetrazole-Substituted Anilines
- 2-(1H-Tetrazol-5-yl)aniline (CAS: 73732-51-1): Lacks the N-methyl group, resulting in a primary amine. This structural difference reduces steric hindrance and increases basicity compared to the N-methyl derivative. It was identified as a biochemical inhibitor in Mycobacterium studies .
- 4-(1H-Tetrazol-5-yl)aniline (CAS: 46047-18-1): The tetrazole is para to the amine.
Halogen-Substituted Analogs
- 5-Chloro-2-(1H-tetrazol-5-yl)aniline : Chlorine enhances electron-withdrawing effects, which may stabilize the tetrazole ring and influence binding affinity in enzyme inhibition .
Heterocycle Modifications
Tetrazole vs. Triazole Derivatives
- N-Methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine (CAS: 906352-64-5): Replacing tetrazole with a triazole reduces ring acidity (triazole pKa ~10 vs. tetrazole pKa ~4.5), impacting hydrogen-bonding capabilities in drug-target interactions .
Alkyl and Aromatic Substituents
- 3-Fluoro-4-[1-(propan-2-yl)-1H-tetrazol-5-yl]aniline : The isopropyl group on the tetrazole increases steric bulk, which could hinder binding in narrow enzymatic pockets but improve pharmacokinetic properties .
- N-Allyl-3-fluoro-4-(3’-methyl-1,2,4-oxadiazol-5'-yl)aniline (CAS: 1448256-08-3): Substitution with an oxadiazole ring introduces additional hydrogen-bond acceptors, modifying interaction profiles .
Molecular Weight and Solubility
Crystallography and Stability
- Tetrazole rings participate in hydrogen-bonding networks, as seen in crystal structures of related compounds (e.g., bis[(diaminomethylidene)azanium] tetrazolates). Methylation may disrupt these interactions, affecting solid-state stability .
Biological Activity
N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline is a heterocyclic compound characterized by its tetrazole ring and aniline structure. Its molecular formula is C7H8N6, with a molecular weight of 176.18 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin and fluconazole .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 50 | Ciprofloxacin | 31 |
| Escherichia coli | 75 | Ciprofloxacin | 32 |
| Candida albicans | 100 | Fluconazole | 25 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit tumor growth through mechanisms involving the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. The tetrazole ring's ability to coordinate with metal ions may also disrupt metal-dependent biological processes crucial for cancer cell survival.
The biological activity of this compound can be attributed to its dual functional groups—the nitro group and the tetrazole ring. These groups participate in redox reactions that influence cellular pathways and enzyme activities. The nitro group can generate reactive intermediates that interact with biological macromolecules, potentially leading to cellular damage or apoptosis .
Case Studies
Several studies have explored the biological activities of tetrazole derivatives similar to this compound:
- Antimicrobial Screening : A study assessed various tetrazole derivatives for their antimicrobial properties using the microdilution susceptibility method. The results indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria .
- Anticancer Activity : Research on related compounds has shown that modifications to the tetrazole structure can enhance anticancer efficacy. For instance, a derivative with a similar structure demonstrated significant inhibition of cancer cell proliferation in vitro .
Q & A
Q. What are the optimized synthetic routes for N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline, and how do reaction conditions influence yield?
- Methodological Answer : Two primary approaches are documented:
- Classical Synthesis : Reacting 2-aminobenzonitrile derivatives with sodium azide and a catalyst (e.g., ammonium chloride) under reflux in polar solvents like DMF. Temperature control (80–100°C) and stoichiometric ratios are critical to minimize side products .
- Microwave-Assisted Synthesis : Accelerates cyclization via microwave irradiation (e.g., 150°C, 30 min), improving yield by 15–20% compared to classical methods. This method reduces reaction time and enhances selectivity for the tetrazole ring .
Key Consideration: Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product from unreacted azides or nitriles.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The methyl group on the aniline nitrogen appears as a singlet at ~δ 3.2 ppm. The tetrazole ring protons (NH) may show broad peaks at δ 10–12 ppm, depending on tautomerism. Aromatic protons exhibit splitting patterns consistent with para-substitution .
- IR Spectroscopy : Stretching vibrations for the tetrazole ring (C=N) appear at ~1600 cm⁻¹, and N-H stretches (aniline) at ~3400 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak [M+H]⁺ at m/z 190.1 confirms the molecular formula C₈H₉N₅. Fragmentation patterns include loss of CH₃ (15 Da) and the tetrazole moiety (67 Da) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Storage Conditions : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as hydrolysis of the tetrazole ring can occur .
- Handling : Use gloveboxes for air-sensitive reactions. The compound is hygroscopic; pre-dry solvents (e.g., molecular sieves) to mitigate decomposition .
Advanced Research Questions
Q. How can X-ray crystallography resolve tautomeric ambiguity in the tetrazole ring of this compound?
- Methodological Answer :
- Crystallographic Refinement : Use SHELXL (via Olex2 or WinGX) to model hydrogen atoms and refine bond lengths. The 1H-tautomer (N-H at position 1) is confirmed by electron density maps and hydrogen-bonding networks .
- Mercury Visualization : Analyze packing motifs (e.g., π-π stacking of aromatic rings) and hydrogen bonds (N-H⋯N) to validate tautomeric assignments. Compare with databases (e.g., Cambridge Structural Database) for consistency .
Q. What computational strategies predict the pharmacological potential of this compound as a drug scaffold?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., angiotensin II receptor, modeled after valsartan’s tetrazole pharmacophore). Prioritize binding poses with ΔG < –7 kcal/mol .
- QSAR Modeling : Train models on tetrazole-containing analogs to predict bioavailability and toxicity. Molecular descriptors (logP, polar surface area) should align with Lipinski’s rules .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved for derivatives of this compound?
- Methodological Answer :
- Dynamic NMR (DNMR) : Perform variable-temperature experiments (e.g., 25–100°C) to detect tautomeric equilibria or restricted rotation. Line-shape analysis in solutions (DMSO-d₆) quantifies exchange rates .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level using Gaussian. Compare calculated chemical shifts (GIAO method) with experimental data to assign signals .
Q. What strategies mitigate regioselectivity challenges during functionalization of the tetrazole ring?
- Methodological Answer :
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to block the NH position, directing electrophilic substitution (e.g., alkylation) to the N2/N3 sites. Deprotect with TFA/CH₂Cl₂ (1:4) post-reaction .
- Catalytic Control : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids. Optimize ligand selection (e.g., SPhos) to enhance C5-arylation selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
